Pumecitinib

Description

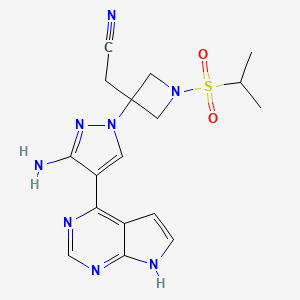

Structure

3D Structure

Properties

CAS No. |

2401057-12-1 |

|---|---|

Molecular Formula |

C17H20N8O2S |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

2-[3-[3-amino-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]-1-propan-2-ylsulfonylazetidin-3-yl]acetonitrile |

InChI |

InChI=1S/C17H20N8O2S/c1-11(2)28(26,27)24-8-17(9-24,4-5-18)25-7-13(15(19)23-25)14-12-3-6-20-16(12)22-10-21-14/h3,6-7,10-11H,4,8-9H2,1-2H3,(H2,19,23)(H,20,21,22) |

InChI Key |

OUXYFMCMGWQWQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)N1CC(C1)(CC#N)N2C=C(C(=N2)N)C3=C4C=CNC4=NC=N3 |

Origin of Product |

United States |

Foundational & Exploratory

Pumecitinib's Mechanism of Action in Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumecitinib (also known as PG-011) is a novel selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) under investigation for the topical treatment of mild-to-moderate atopic dermatitis (AD).[1][2] This technical guide provides an in-depth exploration of the presumed mechanism of action of this compound in keratinocytes, a key cell type implicated in the pathogenesis of AD. While direct in-vitro studies on this compound in keratinocytes are not yet publicly available, this guide synthesizes information from clinical trial data for this compound, its known targets (JAK1/JAK2), and extensive research on the effects of other JAK inhibitors on keratinocyte biology. This document details the underlying signaling pathways, presents relevant clinical and preclinical data in structured tables, outlines detailed experimental protocols for studying JAK inhibitor effects on keratinocytes, and provides visualizations of key pathways and workflows.

Introduction: The Role of Keratinocytes and JAK-STAT Signaling in Atopic Dermatitis

Atopic dermatitis is a chronic inflammatory skin condition characterized by epidermal barrier dysfunction and a T-helper 2 (Th2)-dominant immune response. Keratinocytes, the primary cells of the epidermis, are no longer considered passive bystanders in AD. Instead, they are active participants that respond to and produce a range of cytokines and chemokines, perpetuating the inflammatory cascade.

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from numerous cytokines and growth factors involved in immunity and inflammation. In atopic dermatitis, cytokines such as interleukin (IL)-4, IL-13, IL-31, and thymic stromal lymphopoietin (TSLP) activate JAK proteins (predominantly JAK1 and JAK2) in keratinocytes. This activation leads to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation, proliferation, and differentiation.[3] This aberrant signaling in keratinocytes contributes to the characteristic features of AD, including inflammation, pruritus, and impaired skin barrier function.

This compound: A Targeted JAK1/JAK2 Inhibitor

This compound is a small molecule designed to selectively inhibit JAK1 and JAK2.[2] By targeting these specific kinases, this compound is expected to block the signaling of multiple pro-inflammatory cytokines that are central to the pathophysiology of atopic dermatitis. Its topical formulation aims to deliver the drug directly to the site of inflammation in the skin, thereby maximizing local efficacy and minimizing systemic exposure.[1]

Presumed Mechanism of Action in Keratinocytes

Based on its selectivity for JAK1 and JAK2 and data from other JAK inhibitors, the mechanism of action of this compound in keratinocytes is presumed to involve the following key processes:

-

Inhibition of Pro-inflammatory Cytokine Signaling: this compound is expected to block the intracellular signaling cascade initiated by the binding of various inflammatory cytokines to their receptors on keratinocytes. By inhibiting JAK1 and JAK2, this compound prevents the phosphorylation and activation of downstream STAT proteins, primarily STAT1 and STAT3. This, in turn, is predicted to reduce the expression of pro-inflammatory genes, including chemokines that attract immune cells, and other mediators that contribute to skin inflammation.[4]

-

Modulation of Keratinocyte Proliferation and Differentiation: The JAK-STAT pathway is also involved in regulating the balance between keratinocyte proliferation and differentiation, which is often dysregulated in atopic dermatitis. Pro-inflammatory cytokines like IL-22, which signal through JAK1, can promote keratinocyte hyperproliferation and inhibit terminal differentiation, leading to a thickened and compromised epidermal barrier.[5][6] By inhibiting JAK1/JAK2, this compound is likely to help normalize these processes, promoting proper epidermal barrier formation and function.

-

Reduction of Pruritus-Related Signaling: IL-31, a key cytokine in the generation of itch in atopic dermatitis, signals through a receptor complex that utilizes JAK1 and JAK2. By inhibiting these kinases in keratinocytes and associated nerve fibers, this compound is anticipated to directly and indirectly alleviate pruritus.

Quantitative Data

Clinical Efficacy of 3% this compound Gel in Mild-to-Moderate Atopic Dermatitis (Phase IIb)

A multicenter, randomized, double-blind, placebo-controlled Phase IIb clinical trial evaluated the efficacy and safety of a 3% this compound gel applied once daily (QD) or twice daily (BID) for 8 weeks in adults with mild-to-moderate atopic dermatitis.[1][7]

| Efficacy Endpoint (at Week 8) | 3% this compound BID (n=46) | 3% this compound QD (n=46) | Placebo (n=46) |

| Mean Percentage Change from Baseline in EASI Score | -83.6% | -44.0% | -22.0% |

| Proportion of Subjects Achieving EASI-75 | 69.6% | 19.6% | 2.2% |

| Proportion of Subjects with IGA Score of 0 or 1 (and ≥2-point improvement) | 45.7% | 6.5% | 2.2% |

EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment.[7]

Comparative IC50 Values of Select JAK Inhibitors

While specific IC50 values for this compound are not publicly available, the following table provides comparative data for other JAK inhibitors to contextualize the therapeutic landscape.

| JAK Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| Abrocitinib | ~29 | ~803 | >10,000 | ~1,300 |

| Baricitinib | 5.9 | 5.7 | >400 | >400 |

| Upadacitinib | 43 | 110 | 2,300 | 460 |

IC50: Half-maximal inhibitory concentration. Data compiled from publicly available sources.[1][8]

Signaling Pathways and Experimental Workflows

This compound's Targeted Signaling Pathway in Keratinocytes

Caption: this compound inhibits JAK1/JAK2, blocking cytokine-induced STAT phosphorylation.

Experimental Workflow: Assessing this compound's Effect on Keratinocyte STAT3 Phosphorylation

Caption: Workflow for analyzing this compound's inhibition of STAT3 phosphorylation.

Detailed Experimental Protocols

The following are detailed, representative protocols for key experiments to elucidate the mechanism of action of a JAK inhibitor like this compound in keratinocytes. These are based on standard methodologies published in the field.[4][5][6]

Keratinocyte Culture and Treatment

-

Cell Culture: Primary human epidermal keratinocytes (HEKa) are cultured in a serum-free keratinocyte growth medium supplemented with bovine pituitary extract and human epidermal growth factor. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: For experiments, keratinocytes are seeded in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for proliferation assays).

-

Pre-treatment: Once cells reach 70-80% confluency, the culture medium is replaced with a basal medium for a starvation period (e.g., 4-6 hours). Subsequently, cells are pre-treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with a relevant cytokine cocktail (e.g., 50 ng/mL IL-22 to assess STAT3 phosphorylation, or a combination of IFN-γ and TNF-α to induce a pro-inflammatory state) for a specified duration (e.g., 15-30 minutes for phosphorylation studies, 24-48 hours for gene expression or proliferation assays).

Western Blot for STAT Phosphorylation

-

Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Densitometry is used to quantify the band intensities. The ratio of p-STAT3 to total STAT3 is calculated to determine the level of STAT phosphorylation.

Keratinocyte Proliferation Assay

-

Cell Seeding: Keratinocytes are seeded in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Treatment: Cells are treated with this compound and/or cytokines as described in section 5.1.

-

Proliferation Measurement: After 48-72 hours of incubation, cell proliferation is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay, or a fluorescence-based assay like the CyQUANT assay which measures total DNA content.[6]

-

Data Analysis: The absorbance or fluorescence is measured using a plate reader. The results are expressed as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for Inflammatory Gene Expression

-

RNA Extraction: Total RNA is extracted from treated keratinocytes using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR: qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes for target genes (e.g., CXCL8, CCL2, IL6) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Conclusion

This compound, as a selective JAK1/JAK2 inhibitor, holds significant promise as a targeted topical therapy for atopic dermatitis. Its mechanism of action in keratinocytes is centered on the inhibition of the JAK-STAT signaling pathway, a central node in the inflammatory network of this disease. By blocking the signals of key pro-inflammatory cytokines, this compound is expected to normalize keratinocyte function, reduce skin inflammation, and alleviate the clinical signs and symptoms of atopic dermatitis, as supported by recent Phase IIb clinical trial data. Further in-vitro studies specifically investigating the effects of this compound on human keratinocytes will be crucial to fully elucidate its precise molecular interactions and confirm the mechanisms outlined in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Brepocitinib, a Selective TYK2/JAK1 Inhibitor Under Evaluation for the Treatment of Dermatomyositis, Reduces Inflammatory Cytokine Signaling and Interferon-induced Apoptosis in Primary Human Epidermal Keratinocytes - ACR Meeting Abstracts [acrabstracts.org]

- 5. Selective Immunomodulation of Inflammatory Pathways in Keratinocytes by the Janus Kinase (JAK) Inhibitor Tofacitinib: Implications for the Employment of JAK-Targeting Drugs in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Selective Immunomodulation of Inflammatory Pathways in Keratinocytes by the Janus Kinase (JAK) Inhibitor Tofacitinib: Implications for the Employment of JAK-Targeting Drugs in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Pumecitinib: An In-Depth Profile of its In Vitro JAK1/JAK2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumecitinib (also known as PG-011) is a novel small molecule inhibitor targeting the Janus kinase (JAK) family, specifically demonstrating selectivity for JAK1 and JAK2. Developed by Beijing Puqi Pharmaceutical Technology Co., Ltd., this compound is under clinical investigation for the treatment of immune-inflammatory conditions such as atopic dermatitis. This technical guide provides a comprehensive overview of the in vitro selectivity profile of this compound for JAK1 and JAK2, including detailed experimental methodologies and relevant signaling pathway diagrams. While specific quantitative IC50 values for this compound are not publicly available in the reviewed literature, this guide outlines the standard procedures used to determine such selectivity.

Data Presentation

As of the latest available information, specific in vitro IC50 or Ki values for this compound against JAK1 and JAK2 have not been publicly disclosed in scientific literature or patents. To provide a comparative context, the following table presents typical in vitro IC50 values for other well-characterized JAK inhibitors. This allows for an understanding of the range of potencies and selectivities observed with this class of compounds.

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK2/JAK1) |

| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available |

| Tofacitinib | 1 | 20 | 112 | 344 | 20 |

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | 0.85 |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | 0.97 |

| Upadacitinib | 43 | 110 | 2300 | 460 | 2.56 |

| Filgotinib | 10 | 28 | 810 | 116 | 2.8 |

Note: The IC50 values presented are compiled from various sources and should be considered representative. Direct comparison between compounds can be influenced by assay conditions.

Experimental Protocols

The following sections detail the standard in vitro methodologies employed to determine the selectivity profile of a JAK inhibitor like this compound.

Biochemical Kinase Inhibition Assay (In Vitro Enzyme Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK isoforms.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for JAK1 and JAK2.

Materials:

-

Recombinant human JAK1 and JAK2 enzymes (e.g., from baculovirus-infected insect cells).

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

ATP (Adenosine triphosphate).

-

Substrate peptide (e.g., a poly-Glu-Tyr peptide or a specific biotinylated peptide substrate).

-

This compound (dissolved in DMSO).

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, HTRF® Kinase Assay, or radiolabeled [γ-³²P]ATP).

-

Microplates (e.g., 96-well or 384-well).

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.

-

Reaction Setup:

-

Add the diluted this compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the recombinant JAK1 or JAK2 enzyme to each well.

-

Incubate the compound and enzyme for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

-

Initiation of Kinase Reaction:

-

Add a mixture of the substrate peptide and ATP to each well to start the kinase reaction. The ATP concentration is typically at or near the Km value for each enzyme.

-

Incubate the reaction mixture for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

-

Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA solution).

-

Detect the kinase activity. The method of detection depends on the assay format:

-

ADP-Glo™: Measures the amount of ADP produced, which is proportional to kinase activity.

-

HTRF®: Utilizes a europium-labeled anti-phospho-substrate antibody and a streptavidin-XL665 conjugate (for biotinylated substrates) to measure substrate phosphorylation via Förster resonance energy transfer.

-

Radiometric Assay: Involves spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated [γ-³²P]ATP, and quantifying the incorporated radioactivity using a scintillation counter.

-

-

-

Data Analysis:

-

The raw data (luminescence, fluorescence ratio, or radioactive counts) is converted to percent inhibition relative to the vehicle control.

-

The IC50 value is calculated by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cellular Phosphorylation Assay (In Vitro Cell-Based Assay)

This assay measures the inhibition of JAK-mediated signaling within a cellular context.

Objective: To determine the IC50 of this compound for the inhibition of cytokine-induced STAT phosphorylation downstream of JAK1 and JAK2.

Materials:

-

A human cell line expressing the relevant cytokine receptors (e.g., TF-1 cells, UT-7 cells, or primary human cells).

-

Cell culture medium and supplements.

-

Cytokines to specifically activate JAK1 or JAK2 pathways (e.g., IL-6 for JAK1/JAK2, IFN-γ for JAK1/JAK2, or EPO for JAK2).

-

This compound (dissolved in DMSO).

-

Lysis buffer.

-

Antibodies for detecting phosphorylated STAT proteins (pSTAT) and total STAT proteins (e.g., anti-pSTAT3, anti-STAT3).

-

Detection method (e.g., Western blotting, ELISA, or flow cytometry).

Procedure:

-

Cell Culture and Starvation: Cells are cultured to an appropriate density and then serum-starved for a period (e.g., 4-24 hours) to reduce basal signaling.

-

Compound Treatment: The starved cells are pre-incubated with various concentrations of this compound or DMSO (vehicle control) for a defined time (e.g., 1-2 hours).

-

Cytokine Stimulation: The cells are then stimulated with a specific cytokine at a pre-determined concentration and for a short period (e.g., 15-30 minutes) to induce JAK-STAT signaling.

-

Cell Lysis: The stimulation is stopped, and the cells are lysed to extract cellular proteins.

-

Detection of pSTAT: The levels of phosphorylated STAT proteins are measured using one of the following methods:

-

Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pSTAT and total STAT.

-

ELISA: A sandwich ELISA format is used with a capture antibody for total STAT and a detection antibody for pSTAT.

-

Flow Cytometry (Phosflow): Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against pSTAT.

-

-

Data Analysis:

-

The pSTAT signal is normalized to the total STAT signal.

-

The data is expressed as a percentage of the cytokine-stimulated control.

-

The IC50 value is determined by plotting the percentage of inhibition against the this compound concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound.

Caption: this compound inhibits the JAK1 and JAK2 kinases in the JAK-STAT pathway.

Experimental Workflow for In Vitro Kinase Assay

This diagram outlines the key steps in a typical biochemical assay to determine the IC50 of an inhibitor.

Caption: Workflow for determining the in vitro IC50 of this compound.

Logical Relationship of Selectivity Determination

This diagram illustrates the inputs and processes involved in concluding the selectivity profile of this compound.

Caption: Logical flow for determining the JAK1/JAK2 selectivity of this compound.

Pumecitinib's Impact on STAT3 Phosphorylation in T Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumecitinib (also known as PG-011) is a small molecule inhibitor targeting the Janus kinase (JAK) family, specifically JAK1 and JAK2.[1][2] This mechanism of action places it within a class of drugs that modulate cytokine signaling integral to immune responses. A key downstream target of the JAK signaling cascade is the Signal Transducer and Activator of Transcription 3 (STAT3). The phosphorylation of STAT3 is a critical step in the activation of T cells and the pathogenesis of various inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the effect of this compound on STAT3 phosphorylation in T cells, summarizing available data, detailing relevant experimental protocols, and visualizing the core signaling pathways.

Core Mechanism: The JAK-STAT Pathway

The JAK-STAT signaling pathway is a primary route for a multitude of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, culminating in the regulation of gene expression. In T cells, this pathway is central to their activation, differentiation, and effector functions. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs. These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription.[3][4] this compound, by inhibiting JAK1 and JAK2, directly interferes with this phosphorylation cascade, thereby attenuating the downstream signaling of various pro-inflammatory cytokines.

Quantitative Data on this compound

Currently, direct quantitative data on the half-maximal inhibitory concentration (IC50) of this compound for JAK1, JAK2, and the subsequent inhibition of STAT3 phosphorylation in T cells is not publicly available in peer-reviewed literature. However, clinical trial data for a topical formulation of this compound in atopic dermatitis provide an indirect measure of its biological efficacy.

Clinical Efficacy of 3% this compound Gel in Atopic Dermatitis (Phase IIb)

A multicenter, randomized, double-blind, placebo-controlled Phase IIb clinical trial evaluated the efficacy and safety of a 3% this compound gel in adults with mild-to-moderate atopic dermatitis.[1] The primary endpoint was the percentage change from baseline in the Eczema Area and Severity Index (EASI) score at week 8.

| Treatment Group | Mean Percentage Change in EASI Score from Baseline at Week 8 |

| 3% this compound Gel (Twice Daily) | -83.6% |

| 3% this compound Gel (Once Daily) | -44.0% |

| Placebo | -22.0% |

| Both this compound treatment regimens showed a statistically significant greater effect than the placebo (p<0.006). The twice-daily regimen was significantly more effective than the once-daily regimen (p<0.001).[1] |

Experimental Protocols

While specific preclinical data on this compound's direct effect on pSTAT3 is not available, the following protocols outline standard methods to assess the impact of a JAK inhibitor, such as this compound, on STAT3 phosphorylation in T cells.

In Vitro Inhibition of STAT3 Phosphorylation in Human T Cells

This protocol describes an in vitro assay to determine the dose-dependent effect of a JAK inhibitor on cytokine-induced STAT3 phosphorylation in primary human T cells using flow cytometry.

a. Isolation of Peripheral Blood Mononuclear Cells (PBMCs) and T Cell Enrichment:

-

Obtain whole blood from healthy human donors.

-

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Enrich for CD3+ T cells using a magnetic-activated cell sorting (MACS) Pan T Cell Isolation Kit.

b. T Cell Culture and Treatment:

-

Culture the enriched T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Pre-incubate the T cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for 1-2 hours.

-

Stimulate the T cells with a cytokine known to induce STAT3 phosphorylation, such as Interleukin-6 (IL-6) or Interleukin-21 (IL-21), for 15-30 minutes.

c. Intracellular Staining for Phosphorylated STAT3 (pSTAT3):

-

Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a permeabilization buffer (e.g., ice-cold methanol).

-

Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT3 (pSTAT3, Tyr705).

-

Co-stain with antibodies against T cell surface markers such as CD3, CD4, and CD8 to allow for analysis of specific T cell subsets.

d. Flow Cytometry Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the T cell populations of interest (e.g., CD4+ or CD8+ T cells).

-

Quantify the mean fluorescence intensity (MFI) of the pSTAT3 signal in each treatment condition.

-

Calculate the IC50 value for the inhibition of STAT3 phosphorylation by this compound.

Western Blotting for pSTAT3 in T Cell Lysates

This method provides a complementary approach to quantify the levels of phosphorylated and total STAT3.

-

Following T cell isolation, culture, and treatment with this compound and cytokine stimulation as described above, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against pSTAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Visualizations

Signaling Pathway of JAK1/2 Inhibition by this compound

Caption: this compound inhibits JAK1/2, blocking STAT3 phosphorylation.

Experimental Workflow for Assessing pSTAT3 Inhibition

Caption: Workflow for measuring pSTAT3 inhibition in T cells.

Logical Relationship of this compound's Mechanism

Caption: this compound's mechanism leading to clinical benefit.

Conclusion

This compound is a JAK1 and JAK2 inhibitor that holds promise for the treatment of T cell-mediated inflammatory diseases. Its mechanism of action is centered on the inhibition of the JAK-STAT signaling pathway, which is critical for T cell function. While direct quantitative data on this compound's inhibition of STAT3 phosphorylation in T cells is not yet available, clinical trial results in atopic dermatitis demonstrate its potential to modulate inflammatory responses. The experimental protocols provided in this guide offer a framework for researchers to further investigate the specific molecular effects of this compound and other JAK inhibitors on T cell signaling. Further preclinical and clinical studies are warranted to fully elucidate the dose-dependent effects of this compound on STAT3 phosphorylation and to establish a clear pharmacokinetic and pharmacodynamic relationship.

References

Unveiling the Anti-inflammatory Potential of Pumecitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumecitinib (also known as PG-011) is an investigational small molecule inhibitor of Janus kinases (JAK), specifically targeting JAK1 and JAK2.[1] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, summarizing its mechanism of action, preclinical data, and clinical trial results. The information is intended to equip researchers, scientists, and drug development professionals with a detailed understanding of this compound's therapeutic potential in inflammatory diseases.

Introduction

Inflammatory diseases represent a significant global health burden, and the Janus kinase (JAK) signaling pathway has emerged as a critical mediator in the pathogenesis of many of these conditions. The JAK family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in transducing signals from various cytokines and growth factors that are central to immune responses and inflammation.[2] this compound is a novel drug candidate that has shown promise in modulating inflammatory processes through the inhibition of JAK1 and JAK2.[1]

Mechanism of Action: Targeting the JAK-STAT Pathway

This compound exerts its anti-inflammatory effects by inhibiting the Janus kinase (JAK) family of enzymes, with a particular focus on JAK1 and JAK2.[1] The JAK-STAT signaling cascade is a crucial pathway for a multitude of pro-inflammatory cytokines. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[2][3] By inhibiting JAK1 and JAK2, this compound effectively blocks this signaling cascade, thereby reducing the downstream effects of pro-inflammatory cytokines.[4]

Below is a diagram illustrating the mechanism of action of this compound within the JAK-STAT signaling pathway.

Preclinical and Clinical Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory activity in both preclinical models and clinical trials.

Clinical Efficacy in Atopic Dermatitis

A multicenter, randomized, double-blind, placebo-controlled Phase IIb clinical trial evaluated the efficacy and safety of a 3% this compound gel in adults with mild-to-moderate atopic dermatitis.[1][5] The study involved 139 subjects randomized to receive 3% this compound gel twice daily (BID), once daily (QD), or a placebo for 8 weeks.[1][5]

Table 1: Efficacy of 3% this compound Gel in Atopic Dermatitis (Week 8)

| Efficacy Endpoint | This compound 3% BID (n=46) | This compound 3% QD (n=46) | Placebo (n=46) |

| Mean Percentage Change from Baseline in EASI Score | -83.6% | -44.0% | -22.0% |

| Percentage of Subjects Achieving EASI-75 | 69.6% | 19.6% | 2.2% |

| Percentage of Subjects with an IGA Response | 45.7% | 6.5% | 2.2% |

EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment. Data from a Phase IIb clinical trial.[5][6]

The results indicated that both this compound treatment regimens showed a significantly greater effect than the placebo (p<0.006), with the twice-daily regimen demonstrating superior efficacy compared to the once-daily treatment (p<0.001).[1][5]

Safety and Tolerability

In the Phase IIb trial for atopic dermatitis, this compound gel was well-tolerated. The total incidence of adverse events was similar between the this compound and placebo groups (48.4% vs. 47.8%, respectively).[1][5] Systemic exposure to the drug was low, with mean plasma concentrations ranging from 38 to 104 pg/mL over the 8-week treatment period.[1][5]

This compound is also being investigated as a nasal spray for moderate to severe seasonal allergic rhinitis in a Phase IIb/III study.[7]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings.

In Vitro JAK Enzyme Inhibition Assay (Hypothetical Protocol)

This protocol describes a typical biochemical assay to determine the inhibitory activity of this compound against JAK1 and JAK2 enzymes.

-

Reagents: Recombinant human JAK1 and JAK2 enzymes, a suitable peptide substrate, and adenosine triphosphate (ATP).

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

-

Assay Procedure:

-

In a 96-well plate, add the JAK enzyme and the this compound dilution.

-

Incubate for a specified period to allow for compound binding.

-

Initiate the kinase reaction by adding the peptide substrate and ATP.

-

Allow the reaction to proceed at a controlled temperature.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).

-

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.

Cell-Based Cytokine Inhibition Assay (Hypothetical Protocol)

This protocol outlines a method to assess the ability of this compound to inhibit cytokine production in a relevant cell line.

-

Cell Culture: Culture a human cell line known to produce pro-inflammatory cytokines upon stimulation (e.g., peripheral blood mononuclear cells - PBMCs).

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.

-

Cell Stimulation: Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS or a specific cytokine like IL-6).

-

Cytokine Measurement: After an appropriate incubation period, collect the cell supernatant and measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

-

Data Analysis: Calculate the percentage of cytokine inhibition at each this compound concentration and determine the IC50 value.

In Vivo Model of Inflammation (Hypothetical Protocol)

This protocol describes a general approach to evaluating the anti-inflammatory efficacy of this compound in a rodent model of inflammation, such as collagen-induced arthritis.

-

Animal Model: Utilize a validated animal model of inflammatory disease, such as collagen-induced arthritis in mice or rats.

-

Treatment Groups: Randomly assign animals to different treatment groups: vehicle control, this compound at various doses, and a positive control (e.g., a known anti-inflammatory drug).

-

Drug Administration: Administer this compound orally or via another appropriate route according to the study design.

-

Efficacy Assessment: Monitor disease progression through regular clinical scoring, measurement of paw swelling, and body weight.

-

Endpoint Analysis: At the end of the study, collect blood and tissue samples for analysis of inflammatory biomarkers (e.g., cytokines) and histopathological evaluation of affected tissues.

Future Directions

This compound is currently in late-stage clinical development for atopic dermatitis and seasonal allergic rhinitis.[1][7] Further research is warranted to explore its potential in other inflammatory and autoimmune diseases where the JAK-STAT pathway is implicated. The favorable safety profile and low systemic absorption of the topical formulation suggest its potential as a valuable treatment option for localized inflammatory conditions.

Conclusion

This compound is a promising JAK1/JAK2 inhibitor with demonstrated anti-inflammatory properties. Its efficacy in a Phase IIb clinical trial for atopic dermatitis, coupled with a good safety profile, highlights its potential as a novel therapeutic agent. The detailed mechanism of action and experimental frameworks provided in this guide offer a solid foundation for further investigation and development of this compound for the treatment of a range of inflammatory disorders.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Baricitinib, a drug with potential effect to prevent SARS-COV-2 from entering target cells and control cytokine storm induced by COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. researchgate.net [researchgate.net]

- 6. PG-011 IIb Clinical Data Blinded Successfully Meets Both Primary and Secondary Endpoints SPA | Spotlight - Company News - Prime Gene Therapeutics Co.,Ltd. [en.primegene.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

Pumecitinib: A Technical Overview of its Role in Cytokine Release Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pumecitinib (also known as PG-011) is an emerging small molecule inhibitor of Janus kinases (JAK), specifically targeting JAK1 and JAK2. Developed by Prime Gene Therapeutics Co., Ltd., it has demonstrated clinical efficacy in the topical treatment of mild-to-moderate atopic dermatitis. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, focusing on its role in the modulation of cytokine signaling pathways. Due to the limited availability of public preclinical data, this document will focus on the established principles of JAK1/JAK2 inhibition and the clinical outcomes observed, while clearly noting where specific data for this compound is not yet available.

Introduction

Atopic dermatitis and other inflammatory conditions are characterized by the dysregulation of immune responses, often driven by an overproduction of pro-inflammatory cytokines. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade utilized by numerous cytokines and growth factors to transmit signals from the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis. This compound, as a JAK1/JAK2 inhibitor, is designed to interrupt this signaling cascade, thereby mitigating the effects of pro-inflammatory cytokines.

Mechanism of Action: Inhibition of the JAK-STAT Pathway

The primary mechanism of action for this compound is the inhibition of JAK1 and JAK2 enzymes.[1] This inhibition disrupts the downstream signaling of a host of cytokines implicated in inflammatory and allergic diseases.

Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

As illustrated, the binding of pro-inflammatory cytokines to their receptors on the cell surface leads to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT proteins. The phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors, upregulating the expression of genes involved in the inflammatory response. This compound, by inhibiting JAK1 and JAK2, prevents the phosphorylation of STATs, thereby blocking the downstream signaling cascade.

Quantitative Data on Cytokine Modulation

A comprehensive search of publicly available scientific literature, clinical trial registries, and patent databases did not yield specific quantitative data on the in vitro or in vivo effects of this compound on the release of individual cytokines (e.g., IL-4, IL-13, TNF-α, IFN-γ). While it is mechanistically expected that a JAK1/JAK2 inhibitor would reduce the signaling output of these cytokines, specific IC50 values for cytokine inhibition or dose-response curves for this compound are not currently in the public domain.

For context, other JAK inhibitors have demonstrated dose-dependent reductions in various pro-inflammatory cytokines in preclinical and clinical studies.

Clinical Efficacy in Atopic Dermatitis

This compound has undergone a Phase IIb clinical trial for the treatment of mild-to-moderate atopic dermatitis. The study was a multicenter, randomized, double-blind, placebo-controlled trial.[2]

Table 1: Summary of Phase IIb Clinical Trial Efficacy Endpoints for this compound Gel in Atopic Dermatitis

| Efficacy Endpoint | This compound 3% Gel (Twice Daily) | This compound 3% Gel (Once Daily) | Placebo |

| Percentage Change from Baseline in EASI Score at Week 8 | -83.6% | -44.0% | -22.0% |

| Statistical Significance vs. Placebo (p-value) | <0.001 | <0.006 | N/A |

EASI: Eczema Area and Severity Index

The results demonstrate a statistically significant and dose-dependent improvement in the signs of atopic dermatitis with topical this compound treatment compared to placebo.[2][3]

Experimental Protocols

Detailed experimental protocols for preclinical and clinical studies of this compound are not publicly available. However, based on standard methodologies for evaluating JAK inhibitors and cytokine release, the following general experimental workflows can be conceptualized.

Conceptual Experimental Workflow: In Vitro Cytokine Release Assay

Caption: A generalized workflow for an in vitro cytokine release assay.

This conceptual workflow outlines the steps to assess the in vitro efficacy of this compound in inhibiting cytokine release from immune cells. Peripheral blood mononuclear cells (PBMCs) or specific immune cell lines would be cultured and pre-treated with varying concentrations of this compound before being stimulated to produce cytokines. The levels of secreted cytokines in the cell culture supernatant would then be quantified using techniques like ELISA or multiplex immunoassays.

Conclusion

This compound is a promising topical JAK1/JAK2 inhibitor that has demonstrated significant clinical efficacy in the treatment of atopic dermatitis. Its mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, provides a strong rationale for its observed anti-inflammatory effects. However, a detailed public understanding of its specific impact on the cytokine profile is currently limited by the lack of available quantitative preclinical data. As this compound progresses through further clinical development, it is anticipated that more detailed mechanistic data will become available, further elucidating its precise role in the modulation of cytokine release.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PG-011 IIb Clinical Data Blinded Successfully Meets Both Primary and Secondary Endpoints SPA | Spotlight - Company News - Prime Gene Therapeutics Co.,Ltd. [en.primegene.net]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Pumecitinib: An In-depth Analysis of Cellular Targets Beyond JAK1 and JAK2

For Researchers, Scientists, and Drug Development Professionals

Published: November 11, 2025

Abstract

Pumecitinib, a selective Janus kinase (JAK) 1 and JAK2 inhibitor, is currently in clinical development for the treatment of atopic dermatitis and seasonal allergic rhinitis.[1] While its primary mechanism of action involves the modulation of the JAK-STAT signaling pathway, a comprehensive understanding of its broader cellular target profile is crucial for a complete assessment of its therapeutic potential and safety profile. This technical guide aims to provide a detailed overview of the known cellular targets of this compound, with a specific focus on identifying and characterizing any off-target interactions beyond its intended targets, JAK1 and JAK2. However, a thorough review of publicly available scientific literature, patent databases, and clinical trial registries reveals a significant lack of information regarding the broader selectivity profile of this compound.

Introduction to this compound and the JAK-STAT Pathway

This compound is a small molecule inhibitor targeting the Janus kinases JAK1 and JAK2. These non-receptor tyrosine kinases are integral components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines, interferons, and hormones. This pathway plays a critical role in regulating immune responses, inflammation, and hematopoiesis. By inhibiting JAK1 and JAK2, this compound effectively modulates the downstream signaling cascades responsible for the expression of inflammatory mediators.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated by the binding of a ligand (e.g., a cytokine) to its specific cell surface receptor. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune cell function.

Cellular Targets of this compound: Current Knowledge

The primary cellular targets of this compound are well-established as JAK1 and JAK2.[1] Its therapeutic effects in inflammatory conditions are attributed to the inhibition of these two kinases.

Quantitative Data on Primary Targets

Exploration of Cellular Targets Beyond JAK1 and JAK2

A critical aspect of drug development is the characterization of a compound's selectivity profile to identify potential off-target interactions. These interactions can lead to unforeseen side effects or, in some cases, provide opportunities for drug repurposing. Methodologies such as kinome scanning are routinely employed to assess the activity of kinase inhibitors against a broad panel of kinases.

Despite extensive searches of scientific databases, patent literature, and regulatory documents, no public data from kinome scans or other broad selectivity profiling studies for this compound could be identified. The developing company, Beijing Puqi Pharmaceutical Technology Co Ltd., has not publicly disclosed such information.

Experimental Protocols for Target Identification

In the absence of specific experimental data for this compound, this section outlines the general methodologies typically used to identify and characterize the cellular targets of small molecule inhibitors.

Kinome-Wide Profiling

Objective: To assess the inhibitory activity of a compound against a large panel of purified kinases.

General Protocol (Example: KINOMEscan™):

-

Compound Immobilization: A test compound is typically immobilized on a solid support.

-

Kinase Binding: A library of human kinases, tagged with DNA, is incubated with the immobilized compound.

-

Competition: The binding of the kinases to the immobilized compound is measured in the presence of a competing, tagged ligand.

-

Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger inhibition by the test compound.

-

Data Analysis: The results are typically expressed as a percentage of control or as dissociation constants (Kd) to generate a comprehensive selectivity profile.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify protein targets of a drug in a cellular context by measuring changes in protein thermal stability upon drug binding.

General Protocol:

-

Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

-

Heating: The cell lysates are heated to a range of temperatures.

-

Protein Precipitation: Unstable, denatured proteins precipitate out of solution.

-

Quantification: The amount of soluble protein remaining at each temperature is quantified using methods such as Western blotting or mass spectrometry.

-

Data Analysis: A shift in the melting temperature of a protein in the presence of the drug indicates a direct binding interaction.

Discussion and Future Directions

The lack of publicly available data on the off-target profile of this compound is a significant gap in our understanding of this clinical-stage molecule. While its efficacy in treating inflammatory skin and allergic conditions appears promising based on its primary mechanism of action, a comprehensive assessment of its safety and potential for polypharmacology is limited without a detailed selectivity profile.

For a complete evaluation, future research should focus on:

-

Public Disclosure of Kinome Scan Data: The release of comprehensive kinase selectivity data would be invaluable to the scientific community.

-

Independent Off-Target Profiling: Unbiased proteomic approaches, such as chemical proteomics or CETSA, could provide a more complete picture of this compound's cellular interactome.

-

Correlation of Off-Target Effects with Clinical Observations: Any identified off-target activities should be correlated with the observed clinical safety and efficacy data to understand their potential clinical relevance.

Conclusion

This compound is a JAK1 and JAK2 inhibitor with demonstrated clinical potential. However, a detailed understanding of its cellular targets beyond these primary kinases is currently unavailable in the public domain. The generation and dissemination of comprehensive selectivity data are essential next steps to fully characterize the pharmacological profile of this compound and to inform its continued clinical development. Without such data, a thorough assessment of its potential off-target effects and broader therapeutic applications remains speculative.

References

Pumecitinib: A Technical Guide to its Impact on Immune Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pumecitinib (also known as PG-011) is a novel, selective small-molecule inhibitor of Janus kinases (JAK) 1 and 2, currently under clinical investigation for the treatment of atopic dermatitis and seasonal allergic rhinitis.[1][2][3] As a modulator of the JAK-STAT signaling pathway, this compound exerts a significant influence on the differentiation and function of various immune cells. This technical guide provides an in-depth analysis of the core mechanisms by which this compound is understood to impact immune cell differentiation, based on its classification as a JAK1/JAK2 inhibitor. While specific preclinical data on this compound's direct effects on immune cell subsets are not extensively available in the public domain, this paper extrapolates its likely impact based on the well-established roles of JAK1 and JAK2 in immunology. This document outlines the theoretical framework of its action, supported by data from analogous JAK inhibitors where applicable, and provides detailed experimental protocols for assessing such effects.

Introduction: The Role of JAK-STAT Signaling in Immunity

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines, interferons, and hormones to the nucleus, thereby regulating gene expression. This pathway is fundamental to the development, differentiation, and activation of immune cells. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This compound's therapeutic potential stems from its specific inhibition of JAK1 and JAK2.[3]

-

JAK1 is broadly involved in the signaling of many pro-inflammatory cytokines, including those that drive the differentiation of T helper (Th) 1, Th2, and Th17 cells.

-

JAK2 is crucial for the signaling of hematopoietic growth factors and is also involved in the signaling of certain pro-inflammatory cytokines.

By inhibiting these two key kinases, this compound is positioned to potently modulate the immune response.

This compound's Mechanism of Action

This compound functions as an ATP-competitive inhibitor of JAK1 and JAK2. By blocking the phosphorylation and activation of these kinases, it prevents the subsequent recruitment and phosphorylation of STAT proteins. This interruption of the JAK-STAT pathway curtails the expression of downstream genes that are essential for the differentiation and effector functions of multiple immune cell lineages.

Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway and the points of inhibition by this compound.

Caption: JAK-STAT signaling pathway and this compound's inhibitory action.

Impact on T Cell Differentiation

The differentiation of naive CD4+ T cells into distinct effector subsets (Th1, Th2, Th17) and regulatory T cells (Tregs) is governed by specific cytokine milieus, many of which signal through JAK1 and JAK2.

Table 1: Inferred Impact of this compound on T Helper Cell Differentiation

| T Cell Subset | Key Differentiating Cytokines | JAKs Involved | Predicted Effect of this compound |

| Th1 | IL-12, IFN-γ | JAK2, TYK2, JAK1 | Inhibition of differentiation and effector function |

| Th2 | IL-4 | JAK1, JAK3 | Inhibition of differentiation and effector function |

| Th17 | IL-6, IL-23, TGF-β | JAK1, JAK2, TYK2 | Inhibition of differentiation and pro-inflammatory cytokine production |

| Treg | IL-2, TGF-β | JAK1, JAK3 | Potential modulation of function |

Data inferred from the known roles of JAK1 and JAK2 in cytokine signaling.

By inhibiting JAK1 and JAK2, this compound is expected to suppress the differentiation of pro-inflammatory Th1, Th2, and Th17 cells, which are key drivers of autoimmune and allergic diseases.

Impact on Other Immune Cells

The effects of this compound are not limited to T cells. B cell function and the activity of various innate immune cells are also regulated by JAK-dependent cytokines.

Table 2: Inferred Impact of this compound on Other Immune Cell Functions

| Immune Cell Type | Key Regulating Cytokines | JAKs Involved | Predicted Effect of this compound |

| B Cells | IL-4, IL-6, IL-21 | JAK1, JAK3, JAK2 | Inhibition of proliferation, differentiation, and antibody production |

| NK Cells | IL-2, IL-12, IL-15 | JAK1, JAK3, JAK2 | Modulation of activation and cytotoxic function |

| Monocytes/Macrophages | GM-CSF, IFN-γ | JAK2, JAK1 | Inhibition of activation and pro-inflammatory cytokine release |

Data inferred from the known roles of JAK1 and JAK2 in cytokine signaling.

Experimental Protocols

To empirically determine the impact of this compound on immune cell differentiation, a series of in vitro assays can be employed.

In Vitro T Helper Cell Differentiation Assay

This protocol describes a method to assess the effect of this compound on the differentiation of naive CD4+ T cells into Th1, Th2, and Th17 subsets.

Workflow Diagram:

Caption: Workflow for in vitro T cell differentiation assay.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for naive CD4+ T cells using a negative selection magnetic bead kit.

-

Cell Culture and Differentiation:

-

Plate naive CD4+ T cells in a 96-well plate coated with anti-CD3 and anti-CD28 antibodies.

-

Add polarizing cytokines for each subset:

-

Th1: IL-12 and anti-IL-4

-

Th2: IL-4 and anti-IFN-γ

-

Th17: IL-6, IL-23, TGF-β, anti-IL-4, and anti-IFN-γ

-

-

Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Culture for 3-5 days at 37°C and 5% CO2.

-

-

Analysis:

-

Restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Perform intracellular staining for key transcription factors (T-bet for Th1, GATA3 for Th2, RORγt for Th17) and cytokines (IFN-γ for Th1, IL-4 for Th2, IL-17A for Th17).

-

Analyze the cell populations by flow cytometry to quantify the percentage of differentiated cells in each condition.

-

STAT Phosphorylation Assay

This assay measures the direct inhibitory effect of this compound on cytokine-induced STAT phosphorylation.

Methodology:

-

Cell Preparation: Isolate PBMCs or specific immune cell subsets.

-

Inhibition: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 for pSTAT3, IFN-γ for pSTAT1) for a short period (15-30 minutes).

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with methanol.

-

Staining and Analysis: Stain with a fluorescently labeled antibody specific for the phosphorylated form of the STAT of interest (e.g., anti-pSTAT3). Analyze the median fluorescence intensity by flow cytometry to determine the IC50 of this compound for the inhibition of STAT phosphorylation.

Clinical Data and Future Directions

Clinical trials of this compound have demonstrated its efficacy in treating atopic dermatitis.[1] In a Phase IIb study, 3% this compound gel applied twice daily resulted in a significant reduction in the Eczema Area and Severity Index (EASI) score compared to placebo.[3] These clinical findings are consistent with the proposed mechanism of inhibiting pro-inflammatory cytokine signaling that drives the pathophysiology of atopic dermatitis.

Further research is warranted to fully elucidate the specific effects of this compound on the differentiation and function of a broad range of immune cells. In vitro and in vivo preclinical studies will be invaluable in providing a more granular understanding of its immunomodulatory properties and in identifying potential new therapeutic applications for this promising JAK inhibitor.

Conclusion

This compound, as a selective JAK1/JAK2 inhibitor, holds significant promise for the treatment of a variety of immune-mediated diseases. Its mechanism of action, centered on the inhibition of the JAK-STAT signaling pathway, provides a strong rationale for its observed clinical efficacy in inflammatory conditions. By interfering with the signaling of key cytokines, this compound is predicted to potently inhibit the differentiation and function of pro-inflammatory immune cell subsets, thereby restoring immune homeostasis. The experimental frameworks provided in this guide offer a robust approach for the continued investigation and characterization of this compound's impact on the immune system.

References

Preclinical In Vivo Efficacy of Pumecitinib: A Landscape Analysis

This technical guide synthesizes the existing information on Pumecitinib's mechanism of action and clinical trial outcomes, while highlighting the current information gap regarding its foundational preclinical in vivo studies.

Mechanism of Action: Targeting the JAK/STAT Pathway

This compound exerts its therapeutic effects by inhibiting JAK1 and JAK2, key enzymes in the JAK/STAT signaling pathway. This pathway is crucial for mediating the signaling of numerous cytokines and growth factors that are pivotal in immune responses and inflammation. By blocking JAK1 and JAK2, this compound effectively dampens the downstream signaling cascades that contribute to the inflammatory processes seen in various autoimmune and inflammatory diseases.

Below is a diagram illustrating the mechanism of action of this compound within the JAK/STAT signaling pathway.

Preclinical In Vivo Efficacy: An Information Gap

A thorough review of publicly accessible scientific literature, patent databases, and regulatory submissions did not yield specific quantitative data or detailed experimental protocols regarding the in vivo efficacy of this compound in preclinical models. While it is standard practice for such studies to be conducted to support Investigational New Drug (IND) applications, the detailed results of these studies—including dose-ranging, efficacy in various animal models of disease (e.g., collagen-induced arthritis, imiquimod-induced psoriasis, or other relevant models for inflammatory conditions), and specific endpoints measured—are not publicly available.

Typically, preclinical in vivo pharmacology studies would be presented in tables summarizing key findings. The absence of this data prevents the creation of such comparative tables.

Hypothetical Experimental Workflow

While specific protocols for this compound are not available, a general experimental workflow for assessing the in vivo efficacy of a JAK inhibitor in a preclinical model of inflammatory disease can be outlined. The following diagram illustrates a typical workflow for a study in a murine model of atopic dermatitis.

Clinical Trial Highlights

This compound has been investigated in several clinical trials, primarily for topical application in atopic dermatitis and as a nasal spray for seasonal allergic rhinitis.

Atopic Dermatitis

A phase IIb clinical trial evaluated the efficacy and safety of 3% this compound gel in adults with mild-to-moderate atopic dermatitis. The results demonstrated a statistically significant improvement in the Eczema Area and Severity Index (EASI) score from baseline compared to placebo.[1]

| Treatment Group | Mean % Change in EASI Score from Baseline (Week 8) |

| 3% this compound Gel (Twice Daily) | -83.6% |

| 3% this compound Gel (Once Daily) | -44.0% |

| Placebo | -22.0% |

| Table 1: Efficacy of this compound Gel in Atopic Dermatitis (Phase IIb).[1] |

Seasonal Allergic Rhinitis

This compound is also under investigation as a nasal spray for the treatment of moderate to severe seasonal allergic rhinitis. Clinical trials are designed to assess its efficacy in reducing nasal and ocular symptoms associated with seasonal allergies.

Conclusion

This compound has shown clear clinical potential as a topical and intranasal treatment for inflammatory conditions. Its mechanism as a JAK1/JAK2 inhibitor provides a strong rationale for its therapeutic application. However, for researchers and professionals in drug development, the lack of detailed public information on its preclinical in vivo efficacy and pharmacology represents a significant gap. Access to this data would be invaluable for a comprehensive understanding of its therapeutic potential and for informing the development of future JAK inhibitors. As this compound progresses through further clinical development, it is hoped that more of the foundational preclinical data will be made publicly available to the scientific community.

References

Topical Pumecitinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pumecitinib is an emerging therapeutic agent in the landscape of topical treatments for inflammatory skin conditions. As a selective Janus kinase (JAK) 1 and JAK2 inhibitor, it targets the intracellular signaling pathways that drive the inflammatory processes in diseases such as atopic dermatitis. This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data for topical this compound, with a focus on its clinical application, experimental evaluation, and mechanism of action.

Pharmacokinetics

The pharmacokinetic profile of topical this compound has been primarily characterized through a phase IIb clinical trial in adults with mild-to-moderate atopic dermatitis. The formulation studied was a 3% this compound gel. A key objective of the pharmacokinetic assessment was to determine the extent of systemic absorption following topical application.

Systemic Absorption

To evaluate systemic exposure, a sparse pharmacokinetic sampling methodology was employed. This approach involves collecting a limited number of blood samples from each participant at various time points throughout the study.[1]

Table 1: Systemic Pharmacokinetic Parameters of 3% Topical this compound Gel

| Parameter | Value | Study Population | Dosing Regimen | Duration |

| Mean Plasma Drug Concentration | 38–104 pg/mL | Adults with mild-to-moderate atopic dermatitis | Twice daily (BID) and once daily (QD) | 8 weeks |

Data from a phase IIb clinical trial of 3% this compound gel.[1]

These findings indicate that topical application of 3% this compound gel results in low systemic drug exposure.[1]

Experimental Protocols

Sparse Pharmacokinetic Sampling:

While the exact protocol from the this compound trial is not publicly available, sparse sampling in dermatological trials typically involves the collection of trough and peak plasma samples at predefined intervals (e.g., pre-dose and 1-2 hours post-dose at weeks 1, 4, and 8). These limited data points are then analyzed using population pharmacokinetic (PopPK) modeling to estimate key pharmacokinetic parameters and their variability within the patient population.

Bioanalytical Method:

The quantification of this compound in plasma samples would necessitate a validated, high-sensitivity assay, likely a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This is essential for accurately measuring the low picogram-per-milliliter concentrations observed.

Pharmacodynamics

The pharmacodynamic effects of this compound are directly linked to its mechanism of action as a JAK1/JAK2 inhibitor. By blocking these enzymes, this compound modulates the signaling of various pro-inflammatory cytokines implicated in the pathophysiology of atopic dermatitis.

Mechanism of Action: The JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. In atopic dermatitis, cytokines such as interleukin (IL)-4, IL-13, IL-31, and interferon-gamma (IFN-γ) play pivotal roles in driving inflammation, pruritus, and skin barrier dysfunction. These cytokines bind to their respective receptors on immune and skin cells, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in the inflammatory response. This compound, by inhibiting JAK1 and JAK2, effectively dampens this signaling cascade.

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Clinical Efficacy

The pharmacodynamic effects of topical this compound are evident in its clinical efficacy. The phase IIb trial demonstrated significant improvements in the signs and symptoms of atopic dermatitis.

Table 2: Key Efficacy Endpoints for 3% Topical this compound Gel at Week 8

| Efficacy Endpoint | This compound 3% Gel (BID) | This compound 3% Gel (QD) | Placebo |

| Percentage Change from Baseline in EASI Score | -83.6% | -44.0% | -22.0% |

| Proportion of Subjects Achieving EASI-75 | 69.6% | 19.6% | 2.2% |

| Proportion of Subjects with IGA Score of 0 or 1 and ≥2-point improvement | 45.7% | 6.5% | 2.2% |

EASI: Eczema Area and Severity Index; IGA: Investigator's Global Assessment. Data from a phase IIb clinical trial.[1]

The superior efficacy of the twice-daily (BID) regimen compared to the once-daily (QD) regimen suggests a dose- and frequency-dependent pharmacodynamic effect in the skin.

Experimental Protocols

Pharmacodynamic Assessments in Clinical Trials:

While specific biomarker data for the this compound trial are not available, pharmacodynamic assessments in topical drug development for atopic dermatitis often involve:

-

Skin Biopsies: Analysis of skin biopsies to measure changes in inflammatory cell infiltrates, epidermal thickness, and the expression of key inflammatory markers (e.g., phosphorylated STAT3, IL-4, IL-13) using techniques like immunohistochemistry or quantitative PCR.

-

Tape Stripping: A non-invasive method to collect corneocytes and analyze changes in protein and RNA expression of inflammatory and skin barrier markers.

-

Serum Biomarkers: Measurement of systemic inflammatory markers, although with topically administered drugs with low systemic absorption, changes in skin-specific biomarkers are often more informative.

Experimental Workflow

The development and evaluation of a topical agent like this compound follows a structured workflow from preclinical assessment to clinical trials.

Caption: A simplified workflow for the clinical development of topical this compound.

Conclusion

Topical this compound, a potent JAK1/JAK2 inhibitor, has demonstrated promising efficacy and a favorable safety profile with low systemic absorption in a phase IIb clinical trial for mild-to-moderate atopic dermatitis. Its mechanism of action through the inhibition of the JAK-STAT signaling pathway provides a targeted approach to mitigating the underlying inflammation of this chronic skin disease. Further investigation in phase III trials will be crucial to fully elucidate its long-term safety and efficacy, and to solidify its position in the therapeutic armamentarium for atopic dermatitis. Future research should also aim to provide more detailed insights into its cutaneous pharmacokinetics and local pharmacodynamic effects to optimize its clinical use.

References

Pumecitinib: A Technical Whitepaper on its Potential in Autoimmune Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pumecitinib, a selective Janus kinase (JAK) 1 and 2 inhibitor, has demonstrated significant efficacy and a favorable safety profile in clinical trials for atopic dermatitis and seasonal allergic rhinitis. This technical guide explores the scientific rationale and preclinical evidence supporting the broader potential of this compound in other autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and lupus. By targeting the JAK-STAT signaling pathway, a critical mediator of pro-inflammatory cytokine signaling, this compound offers a promising therapeutic strategy for a range of immune-mediated conditions. This document provides an in-depth analysis of its mechanism of action, a summary of relevant clinical and preclinical data from analogous JAK inhibitors, and detailed experimental protocols to guide further research and development.

Introduction: The Role of JAK Inhibition in Autoimmunity

Autoimmune diseases are characterized by a dysregulated immune response, leading to chronic inflammation and tissue damage. A key signaling cascade implicated in the pathogenesis of numerous autoimmune disorders is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Cytokines, which are crucial mediators of the immune response, bind to their receptors on the cell surface, leading to the activation of associated JAKs. This, in turn, triggers the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immunity.

This compound is a small molecule inhibitor that selectively targets JAK1 and JAK2. By inhibiting these kinases, this compound can block the signaling of a wide array of pro-inflammatory cytokines, thereby dampening the overactive immune response characteristic of autoimmune diseases. This targeted approach offers the potential for broad efficacy across multiple autoimmune indications.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for numerous cytokines and growth factors that are integral to immune cell development, differentiation, and function. The binding of a cytokine to its receptor initiates a conformational change that brings the receptor-associated JAKs into close proximity, allowing for their trans-activation via phosphorylation. The activated JAKs then create docking sites for STAT proteins by phosphorylating tyrosine residues on the receptor's intracellular domain. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors for a multitude of pro-inflammatory genes.

This compound, by inhibiting JAK1 and JAK2, disrupts this signaling cascade, leading to a reduction in the production of inflammatory mediators.

Caption: this compound inhibits JAK1 and JAK2, blocking the JAK-STAT signaling pathway.

Clinical Evidence with this compound

Atopic Dermatitis

A Phase IIb, multicenter, randomized, double-blind, placebo-controlled clinical trial evaluated the efficacy and safety of 3% this compound gel in adults with mild-to-moderate atopic dermatitis.

Data Presentation: Efficacy and Safety of this compound Gel in Atopic Dermatitis

| Endpoint | 3% this compound BID (n=46) | 3% this compound QD (n=46) | Placebo (n=46) |

| Efficacy (Week 8) | |||

| Mean % Change from Baseline in EASI Score | -83.6% | -44.0% | -22.0% |

| % of Subjects with IGA Response (Score of 0 or 1 and ≥2-point improvement) | 45.7% | 6.5% | 2.2% |

| % of Subjects Achieving EASI-75 | 69.6% | 19.6% | 2.2% |

| Safety | |||

| Incidence of Adverse Events (AEs) | 48.4% | Not Reported | 47.8% |

Experimental Protocol: Phase IIb Atopic Dermatitis Clinical Trial

-

Study Design: A multicenter, randomized, double-blind, parallel, placebo-controlled Phase IIb clinical trial.

-

Participants: 139 adult subjects with mild-to-moderate atopic dermatitis.

-

Randomization: Subjects were randomized in a 1:1:1 ratio to one of three treatment groups:

-

3% this compound gel applied twice daily (BID)

-

3% this compound gel applied once daily (QD)

-

Placebo gel

-

-

Treatment Duration: 8 weeks.

-

Primary Efficacy Endpoint: Percentage change from baseline in the Eczema Area and Severity Index (EASI) score at week 8.

-

Secondary Efficacy Endpoints:

-

Proportion of subjects with an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at week 8.

-

Proportions of subjects achieving EASI-50, EASI-75, and EASI-90 at week 8.

-

-

Safety Assessments: Monitoring of adverse events (AEs), local tolerability, and sparsely sampled pharmacokinetics.

Caption: Workflow of the Phase IIb clinical trial for this compound in atopic dermatitis.

Potential in Other Autoimmune Diseases: A Hypothesis-Driven Approach

While clinical data for this compound is currently limited to atopic dermatitis and allergic rhinitis, its mechanism as a JAK1/JAK2 inhibitor suggests strong potential for efficacy in other autoimmune diseases where these signaling pathways are pathogenic. The following sections explore this potential based on data from other selective JAK1/JAK2 inhibitors.

Rheumatoid Arthritis (RA)

Rationale: The pathogenesis of RA involves a complex interplay of pro-inflammatory cytokines, many of which signal through the JAK1 and JAK2 pathways. Inhibition of these kinases is expected to reduce joint inflammation and structural damage.

Data Presentation: Efficacy of a JAK1/JAK2 Inhibitor (Baricitinib) in RA (RA-BEAM Study)

| Endpoint (Week 12) | Baricitinib 4 mg + MTX | Adalimumab 40 mg + MTX | Placebo + MTX |

| ACR20 Response | 70% | 61% | 40% |

| ACR50 Response | 49% | 38% | 17% |

| ACR70 Response | 28% | 18% | 6% |

| Mean Change from Baseline in DAS28-CRP | -2.24 | -1.94 | -1.03 |

Experimental Protocol: Representative Phase 3 RA Clinical Trial (RA-BEAM)

-

Study Design: A 52-week, randomized, double-blind, placebo- and active-controlled, parallel-group Phase 3 study.

-

Participants: Patients with moderately to severely active RA who had an inadequate response to methotrexate (MTX).

-

Randomization: Patients were randomized to receive:

-

Baricitinib 4 mg once daily + background MTX

-

Adalimumab 40 mg every other week + background MTX

-

Placebo + background MTX

-

-

Primary Endpoint: Proportion of patients achieving an American College of Rheumatology 20% improvement (ACR20) response at week 12.

-

Key Secondary Endpoints: Change from baseline in the Disease Activity Score 28-joint count using C-reactive protein (DAS28-CRP) at week 12, and change from baseline in the modified Total Sharp Score (mTSS) at week 24.

Psoriasis